molecular formula C17H18N6O2S B2708725 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 577984-76-0

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2708725
CAS RN: 577984-76-0
M. Wt: 370.43
InChI Key: XZDFQUPLIIBLMP-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to react with various electrophiles and nucleophiles due to the presence of multiple nitrogen atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, 1,2,4-triazole derivatives are stable under normal conditions .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : New heterocyclic compounds incorporating thiadiazole moieties have been synthesized for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds were identified using various spectroscopic methods, demonstrating the versatility of incorporating pyridine and triazole rings for developing bioactive molecules (Fadda et al., 2017).

  • Antimicrobial and Antitumor Applications : Derivatives similar to the query compound have been synthesized and evaluated for antimicrobial and antitumor activities. These studies explore the structural features necessary for biological activity, indicating the potential of such compounds in developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).

  • Antitumor Activity of Novel Derivatives : The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been carried out, with some compounds showing promising inhibitory effects on different cell lines. This research underscores the antitumor potential of triazole and pyridine-based compounds, similar to the chemical structure of interest (Albratty et al., 2017).

Chemical Synthesis and Modification

  • Chemical Modification for Enhanced Activity : Studies have demonstrated the modification of chemical structures by replacing functional groups to retain biological activity while reducing toxicity. This approach is crucial in the development of safer and more effective compounds for potential therapeutic applications (Wang et al., 2015).

  • Novel Coordination Complexes : The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have been explored. These complexes exhibit significant antioxidant activity, highlighting the utility of pyridine and triazole derivatives in developing compounds with potential health benefits (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives depends on their specific structure and the target they interact with. Some 1,2,4-triazole derivatives have been found to have anticancer activity .

Future Directions

The future research on this compound could focus on exploring its potential biological activities and optimizing its structure for better activity and selectivity .

properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-2-25-13-8-6-12(7-9-13)20-15(24)11-26-17-22-21-16(23(17)18)14-5-3-4-10-19-14/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDFQUPLIIBLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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